Propanoic acid, 2-[[(amino4-pyridinylmethylidene)amino]oxy]-3,3,3-trifluoro-2-[(1-oxopentyl)amino]-, ethyl ester
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Overview
Description
ETHYL 2-{[(E)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO]OXY}-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE is an organic compound that belongs to the class of esters. It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly anticoagulants like dabigatran .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(E)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO]OXY}-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE involves multiple steps. One common method includes the reaction of 3-amino-4-methylaminobenzoyl chloride with pyridine-2-amine to form an intermediate, which is then reacted with ethyl 3,3,3-trifluoro-2-pentanamidopropanoate under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes maintaining inert atmosphere conditions (e.g., nitrogen or argon) and specific temperature ranges to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(E)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO]OXY}-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form amines.
Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are common.
Major Products
The major products formed from these reactions include various substituted derivatives, which are often used as intermediates in further chemical synthesis .
Scientific Research Applications
ETHYL 2-{[(E)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO]OXY}-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Key intermediate in the synthesis of anticoagulants like dabigatran.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. In the case of its use as an intermediate for dabigatran, it ultimately contributes to the inhibition of thrombin, a key enzyme in the coagulation pathway. This inhibition prevents the formation of blood clots .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3-amino-4-methylamino-N-(pyridin-2-yl)benzamido)propanoate
- Ethyl N-(3-amino-4-methylamino)benzoyl-N-pyridin-2-yl-beta-alaninate
- β-Alanine, N-(3-amino-4-methylamino)benzoyl-N-2-pyridinyl-, ethyl ester
Uniqueness
ETHYL 2-{[(E)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO]OXY}-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE is unique due to its specific trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable intermediate in pharmaceutical synthesis .
Properties
Molecular Formula |
C16H21F3N4O4 |
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Molecular Weight |
390.36 g/mol |
IUPAC Name |
ethyl 2-[(E)-[amino(pyridin-4-yl)methylidene]amino]oxy-3,3,3-trifluoro-2-(pentanoylamino)propanoate |
InChI |
InChI=1S/C16H21F3N4O4/c1-3-5-6-12(24)22-15(16(17,18)19,14(25)26-4-2)27-23-13(20)11-7-9-21-10-8-11/h7-10H,3-6H2,1-2H3,(H2,20,23)(H,22,24) |
InChI Key |
MIRXCTGOCGHKJI-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC(=O)NC(C(=O)OCC)(C(F)(F)F)O/N=C(\C1=CC=NC=C1)/N |
Canonical SMILES |
CCCCC(=O)NC(C(=O)OCC)(C(F)(F)F)ON=C(C1=CC=NC=C1)N |
Origin of Product |
United States |
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